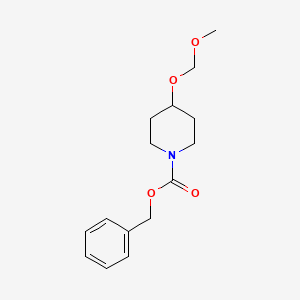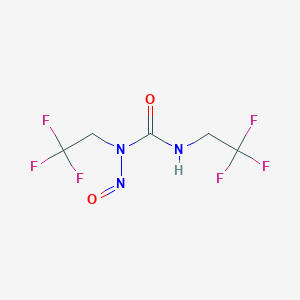![molecular formula C23H30O5 B14006202 2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one CAS No. 69217-01-2](/img/structure/B14006202.png)
2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- is a complex organic compound characterized by its unique structure and functional groups. This compound is part of the dibenzofuranone family, known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dibenzofuran with tert-butyl groups and methoxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler analog without the tert-butyl and methoxy groups.
Quinones: Compounds with similar oxidation states and functional groups.
Hydroquinones: Reduced forms with similar structural features.
Uniqueness
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- is unique due to its specific combination of tert-butyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
69217-01-2 |
|---|---|
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4,4,8-trimethoxydibenzofuran-1-one |
InChI |
InChI=1S/C23H30O5/c1-21(2,3)15-11-13(25-7)10-14-17-18(24)16(22(4,5)6)12-23(26-8,27-9)20(17)28-19(14)15/h10-12H,1-9H3 |
Clave InChI |
HQBULOZUEKWWKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=O)C(=CC3(OC)OC)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
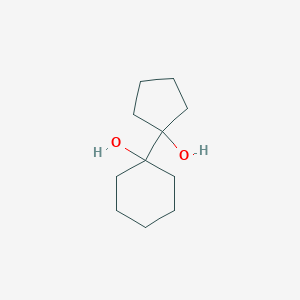


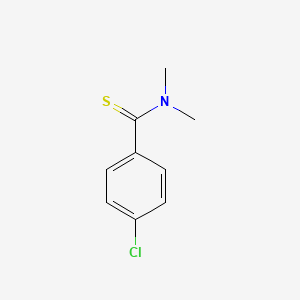

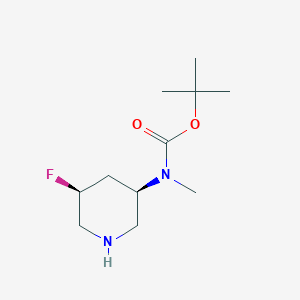

![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

